Dibutyl 2-bromopentanedioate
CAS No.: 104867-13-2
Cat. No.: VC14449241
Molecular Formula: C13H23BrO4
Molecular Weight: 323.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104867-13-2 |
---|---|
Molecular Formula | C13H23BrO4 |
Molecular Weight | 323.22 g/mol |
IUPAC Name | dibutyl 2-bromopentanedioate |
Standard InChI | InChI=1S/C13H23BrO4/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h11H,3-10H2,1-2H3 |
Standard InChI Key | WZAIBHOPSSMDTE-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)CCC(C(=O)OCCCC)Br |
Introduction
Chemical Identity and Structural Characteristics
Dibutyl 2-bromopentanedioate is a diester derivative of 2-bromoglutaric acid, where the carboxylic acid groups are esterified with butanol. Its systematic IUPAC name is dibutyl 2-bromopentanedioate, and it is alternatively termed 2-bromo-1,5-pentanedioic acid dibutyl ester. The compound’s structural formula is represented as:
Key physicochemical properties, as documented in chemical databases , include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 323.23 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 343.3 ± 27.0 °C (at 760 mmHg) |
Flash Point | 161.4 ± 23.7 °C |
Vapor Pressure | 0.0 ± 0.8 mmHg (at 25°C) |
Refractive Index | 1.470 |
Synthesis and Industrial Production
Stepwise Synthesis from L-Glutamic Acid
Recent patents describe a scalable, three-step synthesis route starting from L-glutamic acid, a cost-effective and readily available chiral precursor:
Step 1: Formation of Butyrolactone Acid (BA)
L-Glutamic acid undergoes cyclization in aqueous sodium nitrite () under acidic conditions to yield carboxy-γ-butyrolactone (butyrolactone acid, BA):
This reaction proceeds via diazotization and intramolecular esterification, achieving high yields (>85%) under optimized conditions (water-to-glutamic acid mass ratio >1.5, temperature 0–5°C) .
Step 2: Esterification to 2-Hydroxyglutaric Acid Diester
BA is reacted with excess butanol () in the presence of concentrated sulfuric acid () as a catalyst. The reaction mixture undergoes vacuum azeotropic distillation (50–100 mbar) to remove water, driving the equilibrium toward ester formation:
The intermediate 2-hydroxyglutaric acid dibutyl ester is obtained in >90% purity after phase separation and dehydration .
Step 3: Bromination with Gaseous HBr
The hydroxyl group at the α-position is replaced by bromine via sparging with gaseous hydrobromic acid () at 10–30°C:
\text{C}_{13}\text{H- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume